1-(4-Fluoro-2-methylphenyl)butan-1-amine
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Overview
Description
1-(4-Fluoro-2-methylphenyl)butan-1-amine is an organic compound with the molecular formula C11H16FN. It is a derivative of butan-1-amine, where the butyl chain is substituted with a 4-fluoro-2-methylphenyl group.
Preparation Methods
The synthesis of 1-(4-Fluoro-2-methylphenyl)butan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-fluoro-2-methylbenzaldehyde and butylamine.
Reaction Conditions: The aldehyde undergoes reductive amination with butylamine in the presence of a reducing agent such as sodium triacetoxyborohydride. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.
Purification: The product is purified using standard techniques such as column chromatography to obtain the desired amine.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness.
Chemical Reactions Analysis
1-(4-Fluoro-2-methylphenyl)butan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile under specific conditions.
Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(4-Fluoro-2-methylphenyl)butan-1-amine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological pathways.
Biological Studies: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Industrial Applications: It serves as a building block in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Fluoro-2-methylphenyl)butan-1-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways .
Comparison with Similar Compounds
1-(4-Fluoro-2-methylphenyl)butan-1-amine can be compared with other similar compounds, such as:
1-(4-Fluorophenyl)butan-1-amine: Similar structure but lacks the methyl group, which may affect its binding affinity and activity.
1-(4-Fluoro-3-methylphenyl)butan-1-amine: The position of the methyl group is different, potentially leading to variations in its chemical and biological properties.
These comparisons highlight the uniqueness of this compound in terms of its specific substitution pattern and resulting properties.
Properties
IUPAC Name |
1-(4-fluoro-2-methylphenyl)butan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16FN/c1-3-4-11(13)10-6-5-9(12)7-8(10)2/h5-7,11H,3-4,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JILDGZYFNLNWNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C1=C(C=C(C=C1)F)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16FN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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